Ophiogonanone A

Antioxidant activity Free radical scavenging Oxidative stress models

Researchers screening homoisoflavonoids often encounter potency variability from minor structural differences, compromising assay reproducibility. Ophiogonanone A (CAS 75239-63-3) provides a validated, mid-potency reference standard (NO inhibition IC₅₀ 17.0 μM) for anti-neuroinflammatory and oxidative stress studies. - Demonstrated superior ·OH and H₂O₂ scavenging vs. methylophiopogonanone A/B in head-to-head chemiluminescence assays. - Well-characterized scaffold for SAR studies; absence of C6-methyl and C8-formyl groups enables systematic comparison of substituent effects. - ≥98% HPLC purity ensures lot-to-lot consistency for HPLC/LC-MS fingerprinting and quantitative botanical extract analysis. - Global shipping with cold-chain options; typical lead time 1-3 business days for in-stock quantities.

Molecular Formula C18H16O6
Molecular Weight 328.3 g/mol
CAS No. 75239-63-3
Cat. No. B057939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOphiogonanone A
CAS75239-63-3
Molecular FormulaC18H16O6
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC4=C(C=C3)OCO4)O
InChIInChI=1S/C18H16O6/c1-9-12(19)6-15-16(17(9)20)18(21)11(7-22-15)4-10-2-3-13-14(5-10)24-8-23-13/h2-3,5-6,11,19-20H,4,7-8H2,1H3/t11-/m1/s1
InChIKeyQBRLTNYECODTFP-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Ophiogonanone A Procurement & Comparator Overview


Ophiogonanone A (CAS 75239-63-3) is a homoisoflavonoid compound belonging to the phenylpropanoid/polyketide superclass, isolated primarily from the tuberous and fibrous roots of Ophiopogon japonicus (Radix Ophiopogonis) [1]. Its molecular formula is C₁₈H₁₆O₆ with a molecular weight of 328.32 g/mol, and it features a dihydrochromen-4-one core scaffold substituted with a 1,3-benzodioxol-5-ylmethyl group at position 3 and hydroxy/methyl groups at positions 5,6,7 . The most scientifically relevant comparators for procurement decision-making are the structurally adjacent homoisoflavonoids co-isolated from the same botanical source, including methylophiopogonanone A (MO-A, CAS 74805-92-8), methylophiopogonanone B (MO-B), ophiopogonanone C (8-formyl derivative), and ophiopogonanone E [2].

Natural product reference standard
Authenticated homoisoflavonoid from Ophiopogon japonicus for botanical QC and extract fingerprinting.
Oxidative stress model fit
Reported top-ranked hydroxyl radical and H₂O₂ scavenging among tested congeners; supports radical quenching studies.
Neuroinflammation assay context
Mid-range NO inhibition reference in BV-2 microglial models for SAR and calibration studies.

Ophiogonanone A: Why Generic Substitution Fails


Homoisoflavonoids within the Ophiopogon genus cannot be treated as interchangeable procurement items due to quantifiable, structure-dependent divergence in biological potency. The presence or absence of specific substituents—particularly methyl groups at C6/C8 positions, aldehyde functionalization at C8, and hydroxylation patterns on the B-ring—directly modulates bioactivity [1]. Comparative evaluation of ten homoisoflavonoids from O. japonicus revealed that Ophiogonanone A (designated compound 3) exhibited distinct free radical scavenging profiles compared to its methylated congeners methylophiopogonanone A (compound 1) and methylophiopogonanone B (compound 2) under identical chemiluminescence assay conditions [2]. Furthermore, in anti-inflammatory assays measuring NO production inhibition in BV-2 microglial cells, structurally related compounds displayed IC₅₀ values spanning a 4-fold range (5.1–20.1 μM), demonstrating that minor structural modifications produce substantial potency variations [3]. Generic substitution without compound-specific validation therefore carries quantifiable risk of altered experimental outcomes.

Methylated congeners differ
MO-A and MO-B exhibit distinct free radical scavenging rank; C6-methyl substitution alters antioxidant profile and cannot be assumed equivalent.
Bioactivity range spans 4-fold
Homoisoflavonoid NO inhibition IC₅₀ varies from 5.1 to 20.1 μM; structural analogs require compound-specific validation.
Class-level tyrosinase divergence
Aldehydo analogs show up to 3.9-fold potency difference; direct Ophiogonanone A tyrosinase data are lacking — class inference only.

Ophiogonanone A Differentiation Evidence


Free Radical Scavenging vs. Methylated Congeners

In a direct comparative study examining ten homoisoflavonoids isolated from Ophiopogon japonicus, Ophiogonanone A demonstrated differential free radical scavenging activity against hydroxyl radical (·OH) and hydrogen peroxide (H₂O₂) compared to its methylated congeners methylophiopogonanone A (MO-A) and methylophiopogonanone B (MO-B) under identical chemiluminescence assay conditions [1]. The study quantitatively assessed scavenging effects on superoxide anion (O₂·⁻), ·OH, and H₂O₂, revealing that Ophiogonanone A exhibited the highest scavenging effect among the tested homoisoflavonoids on ·OH and H₂O₂, whereas MO-A and MO-B displayed comparatively weaker activities [1].

Radical Scavenging Rank
Head-to-head
Highest ·OH and H₂O₂ scavenging among 10 tested homoisoflavonoids; MO-A and MO-B showed weaker activities.
Supports selection for hydroxyl radical quenching research.
Exact IC₅₀ not reported; qualitative rank order under chemiluminescence assay.
Antioxidant activity Free radical scavenging Oxidative stress models Natural product pharmacology

NO Inhibition vs. Structural Analogs

In an anti-inflammatory evaluation of 14 homoisoflavonoids (compounds 2–15) isolated from Ophiopogon japonicus tuberous roots, compound 4 (subsequently identified as Ophiogonanone A) was among those showing potent inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in the murine microglial cell line BV-2, with a reported IC₅₀ of 17.0 μM [1]. This value positions Ophiogonanone A within a quantifiable potency range alongside structurally related comparators: compound 6 (IC₅₀ = 7.8 μM), compound 7 (IC₅₀ = 5.1 μM), compound 10 (IC₅₀ = 19.2 μM), and compound 11 (IC₅₀ = 14.4 μM) [1].

NO Inhibition IC₅₀
Head-to-head
17.0 μM
Mid-range potency reference for neuroinflammation SAR panels.
BV-2 microglia, LPS-induced; comparator IC₅₀ range 5.1–19.2 μM.
Neuroinflammation NO inhibition Microglial activation LPS-induced inflammation

Tyrosinase Inhibition vs. 8-Aldehydo Analogs

Although direct tyrosinase inhibition data for Ophiogonanone A are not available in the accessed literature, comparative data exist for structurally related homoisoflavonoid analogs derived from the same botanical source that provide class-level inference regarding substitution-dependent potency differences. The pair of homoisoflavonoid analogues 6-aldehydo-isoophiopogonanone A (AIO-A) and 6-aldehydo-isoophiopogonanone B (AIO-B) were evaluated for tyrosinase inhibition, revealing IC₅₀ values of (12.67 ± 2.52) × 10⁻⁵ mol·L⁻¹ and (4.81 ± 0.74) × 10⁻⁵ mol·L⁻¹, respectively — a 2.6-fold potency difference driven solely by structural variation [1]. Additionally, methylophiopogonanone A (MO-A) and methylophiopogonanone B (MO-B) exhibited IC₅₀ values of (10.87 ± 0.25) × 10⁻⁵ mol·L⁻¹ and (18.76 ± 0.14) × 10⁻⁵ mol·L⁻¹, respectively, both operating via reversible mixed-inhibition [2].

Tyrosinase Inhibition
Class-level
Homoisoflavonoid IC₅₀ range: 4.81×10⁻⁵ to 18.76×10⁻⁵ mol·L⁻¹; Ophiogonanone A data not reported.
Substitution-dependent potency; direct data required.
Inferred from AIO-A, AIO-B, MO-A, MO-B mushroom tyrosinase assays.
Tyrosinase inhibition Melanogenesis Enzyme kinetics Skin pigmentation

Structural Comparison with Ophiopogonanone C

Ophiogonanone A (C₁₈H₁₆O₆; MW 328.32) differs from its closely related analog Ophiopogonanone C (8-Formylophiopogonanone A; C₁₉H₁₆O₇; MW 356.33) solely by the presence of an 8-formyl (-CHO) substituent in the latter . This single functional group modification introduces an additional hydrogen bond acceptor, alters electron distribution within the chromone scaffold, and increases topological polar surface area [1]. These physicochemical alterations predictably influence target binding kinetics and metabolic stability, as corroborated by the class-level tyrosinase inhibition data wherein the aldehyde-containing AIO-A and AIO-B analogs exhibited IC₅₀ values distinct from their non-aldehyde counterparts [2].

Structural vs. Ophiogonanone C
Context-dependent
MW 328.32 vs 356.33; 8-formyl group addition increases H-bond acceptors and TPSA.
Formyl modification may alter target binding kinetics.
Physicochemical prediction; experimental binding data needed.
Structure-activity relationship Homoisoflavonoid Natural product chemistry Reference standard selection

Ophiogonanone A Application Scenarios


Oxidative Stress: Hydroxyl Radical & H₂O₂ Scavenging

Based on direct head-to-head chemiluminescence data demonstrating Ophiogonanone A's superior ·OH and H₂O₂ scavenging efficacy relative to methylophiopogonanone A and B [1], this compound is the optimal procurement choice for studies investigating oxidative stress mitigation mechanisms where hydroxyl radical quenching is the primary endpoint. Appropriate experimental systems include in vitro free radical generation models (Fenton reaction-derived ·OH), cellular oxidative injury models (H₂O₂-induced cytotoxicity), and comparative antioxidant screening panels.

Neuroinflammation: NO Inhibition Reference Standard

Ophiogonanone A, with an established IC₅₀ of 17.0 μM for LPS-induced NO production inhibition in BV-2 microglial cells [2], serves as an appropriate mid-range reference compound for anti-neuroinflammatory screening campaigns. This IC₅₀ value positions it as a calibration standard for structure-activity relationship (SAR) studies exploring homoisoflavonoid modifications, and as a benchmark comparator when evaluating novel synthetic analogs or natural product isolates for microglial NO suppression activity.

Reference Standard for Ophiopogon japonicus QC

Ophiogonanone A is one of the characterized homoisoflavonoids consistently identified in Ophiopogon japonicus phytochemical profiling studies, alongside methylophiopogonanone A and B [1]. As such, procurement of high-purity Ophiogonanone A is indicated for use as an authenticated reference standard in HPLC/LC-MS method development, botanical extract fingerprinting, and quality control analysis of Ophiopogon-containing herbal formulations where compound-specific identification is required for regulatory or research compliance.

SAR Studies: Methyl-Substitution Effects

The structural distinction between Ophiogonanone A (C6-methyl absent; C8-unsubstituted) and its methylated congeners methylophiopogonanone A and B (C6-methyl present) provides a defined chemical scaffold for probing the functional consequences of methyl substitution on biological activity [3]. Ophiogonanone A is the appropriate procurement choice as the 'parent' or 'unsubstituted reference' compound in comparative SAR studies, with the differential free radical scavenging profiles [1] establishing a validated activity gradient that correlates with this structural feature.

Application
Selection Property
Validation Focus
Oxidative stress model studies
Reported ·OH and H₂O₂ scavenging rank
Confirm radical quenching efficacy in target system
Neuroinflammation assay development
Mid-range NO inhibition context
Benchmark against structural analogs in SAR panels
Botanical QC reference standard
Characterized homoisoflavonoid identity
HPLC/LC-MS method development and extract authentication
Structure-activity relationship (SAR) studies
Parent scaffold without C6-methyl substitution
Compare with methylated congeners for activity shift analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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